4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
1260670-77-6 |
|---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(4-methyltriazol-1-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-7-6-12(11-10-7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3 |
InChI Key |
FPZILCGYTAIFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=N1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically follows a multi-step process involving the formation of the triazole ring and its subsequent attachment to the piperidine framework. The general steps include:
Azide-Alkyne Cycloaddition (Click Chemistry):
- The triazole ring is often formed using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry."
- A terminal alkyne reacts with an azide under mild conditions in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Functionalization of Piperidine:
- Piperidine derivatives are functionalized to introduce reactive groups that facilitate coupling with the triazole moiety.
- Common methods include alkylation or acylation of the nitrogen atom in piperidine.
-
- The triazole intermediate is coupled with the functionalized piperidine using appropriate reagents and reaction conditions.
- Solvents: Commonly used solvents include water, ethanol, or dimethyl sulfoxide (DMSO).
- Temperature: Mild temperatures (room temperature to 50°C) are generally sufficient.
- Catalysts: Copper(I) salts (e.g., CuSO₄ and sodium ascorbate) are used for CuAAC reactions.
Specific Synthesis Pathway
One specific method for preparing 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine involves:
Preparation of 4-Methyl-1H-1,2,3-Triazole:
- React methyl azide with propargyl alcohol under CuAAC conditions to form 4-methyltriazole.
Functionalization of Piperidine:
- Treat piperidine with an alkylating agent such as chloroacetyl chloride to introduce a reactive site on the nitrogen atom.
-
- React the functionalized piperidine with 4-methyltriazole using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).
Alternative Methods
In addition to CuAAC, other synthetic strategies may include:
-
- Reacting piperidine directly with a pre-synthesized triazole derivative containing a reactive leaving group.
-
- Combining all reactants (alkyne, azide, and piperidine derivative) in a single reaction vessel under optimized conditions to streamline synthesis.
Data Table: Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Azide-Alkyne Cycloaddition | Copper(I) salts | Water/Ethanol | RT–50°C | >90 |
| Piperidine Functionalization | Chloroacetyl chloride | Dichloromethane | RT | ~85 |
| Coupling Reaction | DCC/CDI | DMSO | RT–40°C | ~80 |
Notes on Optimization
- Catalyst Selection: The choice of copper(I) catalyst significantly impacts the efficiency and selectivity of triazole formation.
- Solvent Effects: Polar solvents like DMSO enhance solubility and reaction rates but may require careful handling due to toxicity.
- Temperature Control: Maintaining mild temperatures prevents side reactions and degradation of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound is being explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug discovery. Notably, derivatives of this compound have shown promising results in inhibiting specific enzymes and modulating receptor activities.
- Example : A study reported that triazole derivatives exhibit significant anticancer activity against specific cancer cell lines, indicating their potential as lead compounds in cancer therapy .
2. Biological Research
- Enzyme Probes : The triazole ring serves as a stable structural unit that can be utilized in biological assays to study enzyme activities and protein interactions. For instance, triazole-based inhibitors have been synthesized to target indoleamine 2,3-dioxygenase (IDO1), revealing their potential in cancer immunotherapy .
- Antibacterial Activity : Research has shown that fluoroquinolone derivatives incorporating the triazole moiety exhibit comparable antibacterial activity against resistant bacterial strains, such as Staphylococcus aureus .
3. Material Science
- Polymer Development : The compound can be used as a building block for synthesizing new materials, including polymers and coatings. Its stable chemical properties allow for the creation of materials with enhanced performance characteristics.
- Example : In industrial applications, the incorporation of triazole structures into polymer matrices has been shown to improve thermal stability and mechanical properties.
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Click Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition for efficient triazole formation |
| Nucleophilic Substitution | Attachment of the triazole ring to piperidine using sodium hydride as a base |
| Continuous Flow Chemistry | Industrial-scale production enhancing efficiency and yield |
Case Studies
Case Study 1: Anticancer Activity
A recent study published in Frontiers in Chemistry demonstrated that spirooxindole derivatives incorporating triazoles exhibited significant anticancer activity against MDA-MB-231 and HepG2 cell lines. This highlights the importance of structural diversity in enhancing bioactivity .
Case Study 2: Enzyme Inhibition
Research focused on synthesizing triazole-based inhibitors for IDO1 revealed promising results suggesting these compounds could serve as lead candidates for further development in cancer immunotherapy .
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-triazole derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Piperidine-Triazole Derivatives
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-methyl group in the target compound balances lipophilicity and metabolic stability, making it suitable for systemic antibiotics . Fluorinated aryl groups (e.g., 3,5-difluorophenyl in ) enhance binding to hydrophobic enzyme pockets, often improving potency against resistant bacterial strains.
Synthetic Methodologies :
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct triazole-piperidine linkages (e.g., ).
- Reductive Amination : Applied in derivatives like 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones to introduce piperidine-triazole moieties .
Pharmacological Applications: Antibacterial Agents: The target compound’s integration into fluoroquinolones demonstrates broad-spectrum activity, with MIC values <1 µg/mL against S. aureus and E. coli . Kinase and Protease Inhibition: Derivatives with aromatic or heteroaromatic substituents (e.g., phenyl or furan) show promise in targeting enzymes involved in cancer and inflammation .
Research Findings and Trends
- Antibacterial Optimization: Fluoroquinolones bearing 4-(4-methyltriazolyl)piperidine at C7 exhibit reduced cytotoxicity (IC₅₀ >100 µM in HEK293 cells) compared to older analogs, suggesting a favorable therapeutic index .
- Metabolic Stability : The methyl group in the triazole ring reduces oxidative degradation in hepatic microsomes, extending half-life in preclinical models .
- Emerging Targets : Piperidine-triazole hybrids are being explored as dual Sirt2/HDAC6 inhibitors, leveraging their ability to disrupt protein-protein interactions .
Biological Activity
The compound 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine is a derivative of piperidine featuring a triazole moiety, which is known for its diverse biological activities. The integration of the triazole ring enhances the pharmacological profile of piperidine derivatives, making them valuable in medicinal chemistry.
Anticancer Properties
Research indicates that triazole-containing compounds exhibit significant anticancer activity. For instance, studies have shown that derivatives like DW34 and 26 effectively suppress c-Myc expression and downregulate IL-8 in various cancer cell lines, suggesting their potential as anticancer agents . The mechanism involves inhibition of BET bromodomains, which play a crucial role in cancer cell proliferation.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| DW34 | BRD4 D1 | 12 nM | |
| 26 | BRD4 D1 | 6.4 nM | |
| 11i | MDA-MB-231 | 0.88 μg/mL (PARP-1) |
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have been extensively studied. Research indicates that compounds containing the piperidine nucleus demonstrate varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain piperidine derivatives exhibit strong inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| PM1 | S. aureus | 15 mm | |
| PM2 | E. coli | 18 mm | |
| PM6 | B. cereus | 12 mm |
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have also been documented. Compounds containing the triazole moiety have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study involving the compound 11i , significant anticancer effects were observed in MDA-MB-231 breast cancer cells. The compound increased levels of pro-apoptotic proteins (P53, Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis rates compared to controls . This highlights the potential of triazole-piperidine hybrids in cancer therapy.
Case Study 2: Antimicrobial Screening
A comprehensive screening of six piperidine derivatives (PM1-PM6) revealed varying antimicrobial activities against multiple bacterial strains. Notably, PM2 exhibited the highest efficacy against E. coli, showcasing the importance of structural modifications in enhancing biological activity .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(4-methyl-1H-1,2,3-triazol-1-yl)piperidine derivatives?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a standard method. For example, reactions under reflux in THF/acetone (5:1) with CuI (10 mol%) as a catalyst yield triazole-piperidine conjugates after 24 hours. Solvent polarity and catalyst loading are optimized to minimize side reactions .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of these compounds?
1H/13C NMR is critical for analyzing piperidine ring conformation and triazole substitution patterns. For example, coupling constants (e.g., axial vs. equatorial protons) and chemical shifts are compared to computational models or reference data. NOESY NMR helps resolve spirojunction geometries in complex derivatives .
Q. How does the piperidine ring modulate physicochemical properties of these derivatives?
The piperidine ring’s basicity (pKa ~11) enhances solubility in acidic environments, while its chair conformation influences steric interactions with biological targets. Thermodynamic studies (e.g., enthalpy of vaporization) further inform stability under storage conditions .
Q. What solvent systems and catalysts optimize triazole-piperidine synthesis?
Polar aprotic solvents like THF/acetone mixtures improve CuI solubility and reaction homogeneity. Catalyst loading (e.g., 10 mol% CuI) balances reaction rate and byproduct formation. Time-course studies under reflux are recommended for optimization .
Advanced Research Questions
Q. How can QSAR models predict the inhibitory activity of these derivatives against serotonin transporters (SERT)?
Curate a dataset of pIC50 values (e.g., 43 compounds from literature) and normalize IC50 to pIC50. Use software like ADMET Predictor™ to select molecular descriptors (e.g., logP, topological polar surface area). Validate models via leave-one-out cross-validation and external test sets .
Q. What strategies resolve discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Refine QSAR models by incorporating hydrogen-bond donors/acceptors and lipophilicity descriptors. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Adjust software parameters to account for membrane permeability limitations .
Q. How can intramolecular acyl transfer reactions construct spiropiperidine scaffolds?
Mild debenzylation conditions (HCOONH4/Pd/C) induce acyl migration in 1´-acyl-1-benzylpiperidines. Monitor reaction progress via TLC/LC-MS. Use NOESY NMR to confirm spirojunction geometry and assign amide configurations .
Q. What in vitro assays validate pharmacokinetic properties of these derivatives?
Recommended assays include:
Q. How to evaluate environmental toxicity during preclinical development?
Conduct aquatic toxicity assays (e.g., Daphnia magna LC50) and biodegradation studies . Use QSAR models to predict ecotoxicological endpoints (e.g., LC50 for fish) and prioritize derivatives with lower environmental persistence .
Key Methodological Recommendations
- Use Supplementary Table S1 (pIC50 values of 43 phenyl piperidine derivatives) as a benchmark dataset for QSAR modeling .
- Combine NMR spectroscopy and DFT calculations to resolve conformational dynamics of the piperidine ring .
- Validate in silico ADMET predictions with microsomal stability assays to reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
